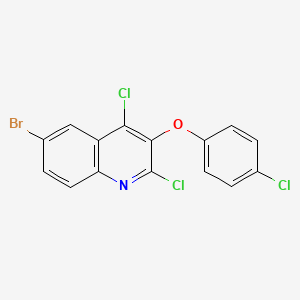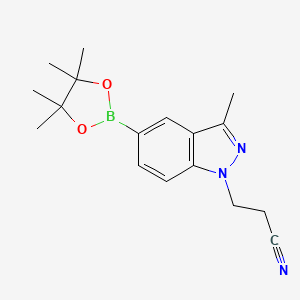
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is an organic compound that features a fluorine atom, a piperazine ring, and an aniline moiety. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with piperazine under specific conditions. One common method includes the nucleophilic aromatic substitution reaction where 3-fluoroaniline reacts with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressants and antipsychotic drugs.
Industry: Utilized in the production of dyes and agrochemicals
作用機序
The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter levels and influence mood and behavior .
類似化合物との比較
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a methyl group on the piperazine ring.
1-(4-Benzylpiperazin-1-yl)-1-(2-phenylhydrazono)propan-2-one: Contains a benzyl group and a hydrazone moiety .
Uniqueness
3-Fluoro-4-(piperazin-1-yl)aniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s ability to cross biological membranes and increase its metabolic stability .
特性
CAS番号 |
1281885-22-0 |
|---|---|
分子式 |
C10H15ClFN3 |
分子量 |
231.70 g/mol |
IUPAC名 |
3-fluoro-4-piperazin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14FN3.ClH/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6,12H2;1H |
InChIキー |
QSTVQKDWFICIBD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)








